molecular formula C10H15F3N2O7S B12298642 L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

L-Cysteine, L-g-glutamyl-, mono(trifluoroacetate) (salt)

Cat. No.: B12298642
M. Wt: 364.30 g/mol
InChI Key: WBAPFIMTGPKLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-glutamylcysteine (TFA) is a dipeptide composed of the amino acids glutamic acid and cysteine. It is an intermediate in the biosynthesis of glutathione, a crucial antioxidant in cellular defense mechanisms. Gamma-glutamylcysteine plays a significant role in maintaining cellular redox homeostasis and is involved in various physiological processes, including detoxification, immune response, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-glutamylcysteine can be synthesized through enzymatic reactions involving gamma-glutamylcysteine synthetase. This enzyme catalyzes the formation of gamma-glutamylcysteine from glutamic acid and cysteine in the presence of adenosine triphosphate (ATP). The reaction conditions typically include a buffered aqueous solution with optimal pH and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of gamma-glutamylcysteine often involves the use of genetically engineered microorganisms, such as Escherichia coli, which express high levels of gamma-glutamylcysteine synthetase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield. The product is then purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Gamma-glutamylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out in aqueous solutions with appropriate pH and temperature to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions include gamma-glutamylcystine (from oxidation) and various gamma-glutamyl peptides (from substitution reactions) .

Scientific Research Applications

Gamma-glutamylcysteine has numerous scientific research applications, including:

Mechanism of Action

Gamma-glutamylcysteine exerts its effects primarily through its role in the synthesis of glutathione. It is catalyzed by gamma-glutamylcysteine synthetase to form gamma-glutamylcysteine, which is then converted to glutathione by glutathione synthetase. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The molecular targets and pathways involved include the regulation of redox-sensitive signaling pathways and the detoxification of harmful compounds .

Comparison with Similar Compounds

Similar Compounds

    Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It is the final product in the gamma-glutamyl cycle and has similar antioxidant properties.

    Gamma-glutamyltaurine: A gamma-glutamyl peptide with taurine, known for its role in bile acid conjugation and antioxidant activity.

    Gamma-glutamylmethylamide: Another gamma-glutamyl compound with potential therapeutic applications.

Uniqueness

Gamma-glutamylcysteine is unique due to its role as an intermediate in the biosynthesis of glutathione. Its ability to participate in various chemical reactions and its involvement in critical cellular processes make it a compound of significant interest in both research and industrial applications .

Properties

IUPAC Name

2-amino-5-[(1-carboxy-2-sulfanylethyl)amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S.C2HF3O2/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15;3-2(4,5)1(6)7/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAPFIMTGPKLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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